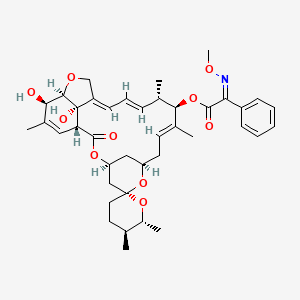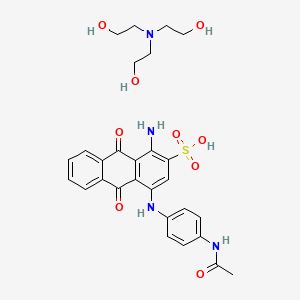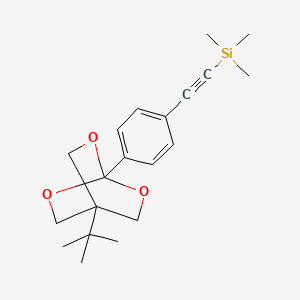
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. They are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate typically involves the following steps:
Formation of the Imidazolium Cation: This can be achieved by reacting 1-ethylimidazole with 2-chloroethanol and 8-heptadecenyl chloride under controlled conditions.
Anion Exchange: The resulting imidazolium salt is then subjected to anion exchange with ethyl sulfate to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the heptadecenyl chain can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alkanes.
Applications De Recherche Scientifique
Chemistry: As a solvent for chemical reactions, particularly those involving polar compounds.
Biology: Potential use in biocatalysis and enzyme stabilization.
Medicine: Investigated for use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Industry: Used in processes such as electroplating, extraction, and as a lubricant.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate depends on its application:
Solvent: It can dissolve various compounds by disrupting intermolecular forces.
Catalysis: It can stabilize transition states and intermediates in chemical reactions.
Drug Delivery: It can enhance the solubility and bioavailability of drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another ionic liquid with similar properties but different cation and anion.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its high thermal stability and low viscosity.
Uniqueness
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate is unique due to its specific combination of cation and anion, which imparts distinct properties such as enhanced solubility for certain compounds and specific reactivity in chemical processes.
Propriétés
Numéro CAS |
71002-34-1 |
|---|---|
Formule moléculaire |
C26H50N2O5S |
Poids moléculaire |
502.8 g/mol |
Nom IUPAC |
2-[3-ethyl-2-[(E)-heptadec-8-enyl]imidazol-1-ium-1-yl]ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H45N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h11-12,20-21,27H,3-10,13-19,22-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11+; |
Clé InChI |
CPXMGJOCRLJBDY-CALJPSDSSA-M |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC1=[N+](C=CN1CC)CCO.CCOS(=O)(=O)[O-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=[N+](C=CN1CC)CCO.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
